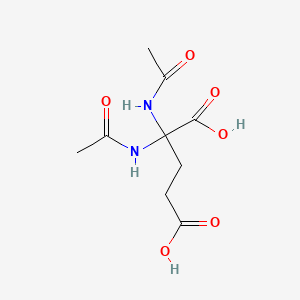

2-Acetamido-N-acetylglutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

159389-79-4 |

|---|---|

Molecular Formula |

C9H14N2O6 |

Molecular Weight |

246.219 |

IUPAC Name |

2,2-diacetamidopentanedioic acid |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-9(8(16)17,11-6(2)13)4-3-7(14)15/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |

InChI Key |

VURQPINTLYPBBA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)(C(=O)O)NC(=O)C |

Synonyms |

N-Acetylalycyl-D-glutamic Acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Acetylglutamic Acid

N-Acetylglutamate Synthase (NAGS) Pathways

N-acetylglutamate synthase (NAGS) is the enzyme responsible for producing N-acetylglutamate from L-glutamate and acetyl-CoA. wikipedia.org While NAGS is found in both prokaryotes and eukaryotes, its structure and regulatory roles differ significantly among species. wikipedia.org In most bacteria and lower eukaryotes, NAGS functions to replenish NAG for the cyclic ornithine production pathway. wikipedia.org However, in some plants and bacteria, it catalyzes the initial step in a linear pathway for arginine synthesis. wikipedia.org In mammals, NAGS is predominantly expressed in the liver and small intestine, where it is located in the mitochondrial matrix. wikipedia.org

Acetyl-CoA Dependent Synthesis

The fundamental reaction catalyzed by N-acetylglutamate synthase (NAGS) is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-glutamate, yielding N-acetyl-L-glutamate (NAG) and coenzyme A (CoA). medscape.comwikipedia.org This reaction is central to the production of NAG across all organisms where NAGS is present. nih.gov

Reaction: Acetyl-CoA + L-glutamate → CoA + N-acetyl-L-glutamate wikipedia.org

In vertebrates, this synthesis is vital for the regulation of the urea (B33335) cycle. The product, NAG, is an indispensable allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first committed step of ureagenesis. wikipedia.orghmdb.ca Without NAG, CPSI is virtually inactive, leading to the accumulation of toxic ammonia (B1221849). wikipedia.orgwikipedia.org

In prokaryotes that utilize a linear pathway for arginine synthesis, this NAGS-catalyzed reaction is the sole route for producing NAG. wikipedia.org The acetylation of glutamate (B1630785) is thought to be a key step that prevents glutamate from being diverted into the proline biosynthesis pathway. wikipedia.org

Enzymology of N-Acetylglutamate Synthase (NAGS)

The enzyme N-acetylglutamate synthase (EC 2.3.1.1) belongs to the N-acetyltransferase family. nih.govwikipedia.org While the core catalytic function is conserved, the enzymology of NAGS, including its mechanism, structure, and kinetics, displays remarkable diversity across different evolutionary lineages.

Two primary mechanisms have been proposed for the function of N-acetyltransferases like NAGS. wikipedia.org One is a two-step, "ping-pong" mechanism that involves the transfer of the acetyl group to an activated cysteine residue on the enzyme before its subsequent transfer to the amino substrate. The second is a one-step, direct-attack mechanism. wikipedia.org

Studies on NAGS from Neisseria gonorrhoeae support the one-step mechanism. wikipedia.org In this model, the α-amino nitrogen of glutamate directly attacks the carbonyl carbon of the acetyl-CoA molecule. This direct attack is facilitated by the activation of the carbonyl group through hydrogen bond polarization. The absence of a suitable cysteine residue within the active site to act as an intermediate acetyl acceptor further corroborates this one-step catalytic process. wikipedia.org

Crystal structure analyses have revealed that NAGS monomers are typically composed of two distinct domains: an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain, connected by a flexible linker. nih.govmdpi.com

N-Acetyltransferase (NAT) Domain: This C-terminal domain houses the catalytic site where the synthesis of NAG occurs. nih.govnih.gov It features a characteristic GCN5-related N-acetyltransferase (GNAT) fold, which includes a central twisted β-sheet flanked by α-helices. plos.orgplos.org

Amino Acid Kinase (AAK) Domain: The N-terminal AAK domain is structurally similar to N-acetylglutamate kinases but is catalytically inactive in NAGS. plos.orgscience.gov Its primary role is regulatory, containing the binding site for the allosteric effector, L-arginine. nih.govnih.gov

The quaternary structure of NAGS shows significant variation. NAGS from Neisseria gonorrhoeae assembles into a hexamer, forming a ring-like structure. mdpi.comscience.gov In contrast, bifunctional NAGS/K enzymes found in bacteria like Maricaulis maris and Xanthomonas campestris, which share higher sequence homology with vertebrate NAGS, form tetramers. mdpi.comnih.gov

| Domain | Location | Primary Function | Key Structural Features |

|---|---|---|---|

| N-acetyltransferase (NAT) | C-terminus | Catalytic synthesis of N-acetylglutamate | GCN5-related N-acetyltransferase (GNAT) fold |

| Amino Acid Kinase (AAK) | N-terminus | Allosteric regulation (Arginine binding) | Typical AAK fold, catalytically inactive |

NAGS exhibits a high degree of specificity for its substrates, L-glutamate and acetyl-CoA. nih.gov Studies on E. coli NAGS have shown minimal activity with other amino acids; for instance, L-glutamine and L-2-aminoadipate showed only 6.8% and 1.3% of the acetylation activity of L-glutamate, respectively. nih.gov

The kinetic parameters of NAGS are influenced by its regulatory state. For example, in Pseudomonas aeruginosa NAGS, the allosteric inhibitor L-arginine increases the K_m for L-glutamate and decreases the V_max, thereby reducing catalytic efficiency. nih.gov In mouse NAGS, two forms of the mature enzyme, NAGS-M and NAGS-C, have similar affinities for their substrates, but the maximal velocity (V_max) of NAGS-C is approximately double that of NAGS-M. nih.gov

| Enzyme Source | Effector | Effect on K_m (L-glutamate) | Effect on V_max |

|---|---|---|---|

| Pseudomonas aeruginosa NAGS | L-arginine (Inhibitor) | Increases | Decreases |

| Mouse NAGS-C vs. NAGS-M | N/A | Similar | ~2-fold higher for NAGS-C |

Regulation of NAGS Activity

The activity of N-acetylglutamate synthase is tightly regulated to meet the metabolic needs of the organism. This regulation occurs at both the allosteric and transcriptional levels. A remarkable evolutionary shift is observed in the allosteric regulation by arginine: it acts as an inhibitor in microorganisms and plants but as an activator in mammals. nih.gov

In microorganisms and plants, NAGS is subject to feedback inhibition by L-arginine, the end product of the biosynthetic pathway. nih.gov This inhibition prevents the over-accumulation of arginine. In Saccharomyces cerevisiae, this inhibition by arginine is synergistically enhanced by NAG itself, and additively enhanced by coenzyme A. nih.gov

Conversely, in mammals, L-arginine acts as an allosteric activator of NAGS. nih.govreactome.org This feed-forward activation signals an abundance of amino acids, necessitating the upregulation of the urea cycle to process the resulting ammonia. wikipedia.org When arginine levels are high, it binds to the AAK domain of NAGS, inducing a conformational change that enhances the enzyme's catalytic activity. nih.gov

Transcriptional regulation also plays a significant role. In Saccharomyces cerevisiae, the expression of NAGS is controlled by arginine-specific repression, glucose repression, and general amino acid control, leading to a wide range of enzyme activity. nih.govasm.org In mammals, the transcription of the NAGS gene is regulated by hormones and diet, with transcription factors such as Sp1, CREB, HNF-1, and NF-Y playing key roles. core.ac.uk

Ornithine Acetyltransferase (OAT) Pathway

In many prokaryotes and lower eukaryotes, the primary route for N-acetylglutamic acid synthesis is through the action of ornithine acetyltransferase (OAT). wikipedia.orgwikipedia.org This enzyme catalyzes the transfer of an acetyl group from N-acetylornithine to glutamate, producing ornithine and N-acetylglutamate. wikipedia.orgnih.govwikipedia.org This reaction is a key step in the cyclic pathway of arginine biosynthesis. wikipedia.orgnih.gov

The OAT pathway is particularly prominent in organisms that can synthesize ornithine. wikipedia.org The enzyme itself, OAT, is a member of the N-terminal nucleophile fold family of enzymes. nih.gov In Mycobacterium tuberculosis, OAT reversibly catalyzes the transfer of the acetyl group from N-acetylornithine to L-glutamate. nih.gov Ornithine acts as a competitive inhibitor of this enzyme with respect to L-glutamate. nih.gov

Diversification of Arginine Biosynthesis Pathways Across Organisms

The biosynthesis of arginine from glutamate is a fundamental metabolic pathway that exhibits remarkable diversity across different life forms. nih.govnih.gov A key reason for the initial acetylation of glutamate is to prevent its spontaneous cyclization, which would otherwise lead to the synthesis of proline, thus keeping the arginine and proline biosynthetic pathways distinct. nih.govmdpi.com The pathways can be broadly categorized into linear and cyclic routes.

Linear Pathways

The linear pathway of arginine biosynthesis is characteristic of organisms like Escherichia coli and other Enterobacteriaceae. nih.govnih.govresearchgate.net In this pathway, N-acetylglutamate is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). wikipedia.orgwikipedia.org This is the first committed step in arginine biosynthesis. nih.gov The subsequent steps involve the phosphorylation of N-acetylglutamate by N-acetylglutamate kinase (NAGK), followed by a series of reactions to produce N-acetylornithine. wikipedia.orgnih.gov A key feature of the linear pathway is the hydrolysis of N-acetylornithine by the enzyme acetylornithinase (or N-acetylornithine deacetylase) to yield ornithine and acetate. nih.govscielo.br In this version of the pathway, the acetyl group is not recycled. researchgate.net Consequently, for every molecule of arginine produced, one molecule of N-acetylglutamate must be synthesized by NAGS. researchgate.net In these organisms, NAGS is typically subject to feedback inhibition by arginine, the end product of the pathway. nih.govnih.gov

Cyclic Pathways

The cyclic variant of the arginine biosynthesis pathway is found in a wide range of organisms, including many bacteria (like Pseudomonas aeruginosa), yeasts, algae, and plants. nih.govnih.govnih.gov A defining feature of this pathway is the recycling of the acetyl group. nih.gov Instead of hydrolyzing N-acetylornithine, the enzyme ornithine acetyltransferase (OAT) transfers the acetyl group from N-acetylornithine to glutamate, thereby regenerating N-acetylglutamate and producing ornithine. nih.govwikipedia.org

This cyclic mechanism means that NAGS plays a more anaplerotic, or replenishing, role rather than a direct stoichiometric role in arginine synthesis. nih.govresearchgate.net The primary control point in the cyclic pathway often shifts to the second enzyme, N-acetylglutamate kinase (NAGK), which is feedback-inhibited by arginine. nih.gov In some organisms utilizing the cyclic pathway, a bifunctional enzyme, ArgJ, can catalyze both the synthesis of N-acetylglutamate from glutamate and acetyl-CoA, and the transacetylation between N-acetylornithine and glutamate to form ornithine. uniprot.org

Degradation and Turnover Mechanisms of N Acetylglutamic Acid

Hydrolysis of the Acetyl Group

The degradation of N-Acetylglutamic acid fundamentally involves the hydrolysis of the amide bond, which releases glutamate (B1630785) and acetate. wikipedia.org This reverse reaction to its synthesis is a critical step in its turnover. wikipedia.org The process can be understood through its chemical favorability and the specific molecular changes that occur.

Computational studies have explored the hydrolysis of NAG under both acidic and basic conditions to determine the favorability and mechanisms of the reaction. sdiarticle1.inresearchgate.net By analyzing parameters like Gibbs free energy and equilibrium constants, research indicates that the hydrolysis is favorable under both conditions, but demonstrates a greater favorability for basic hydrolysis. sdiarticle1.in This finding is consistent with the biochemical processes occurring within the cell. sdiarticle1.in

The analysis of geometric parameters, such as bond distances and angles during the reaction, reveals the structural changes that facilitate the cleavage of the acetyl group. For instance, the distance of the C-N bond at the carbonyl site changes significantly as the reaction proceeds from the initial NAG molecule to the intermediate and final products. researchgate.net

Below is a table detailing the calculated geometric parameters for the key structures involved in the acidic hydrolysis of N-Acetylglutamic acid.

| Parameter | Bond/Angle | N-Acetylglutamic Acid (NAG) | Intermediary | Amine Product (Glutamate) |

| Bond Distance (Å) | C4–N1 | 1.469 | 1.517 | 1.504 |

| Bond Angle (°) | H7–C4–N1 | 108.24 | 106.66 | 104.08 |

| Data derived from computational modeling of NAG hydrolysis. researchgate.net |

These structural shifts illustrate the molecular dynamics that underpin the hydrolytic degradation of N-Acetylglutamic acid.

Specific Hydrolases Involved in N-Acetylglutamic Acid Turnover

The hydrolysis of N-Acetylglutamic acid within biological systems is not a spontaneous event but is catalyzed by specific enzymes known as hydrolases. wikipedia.org These enzymes ensure that the degradation of NAG is a regulated process.

The primary enzyme identified in the turnover of NAG is Aminoacylase I . wikipedia.org This enzyme is found in the cells of the liver and kidneys and is responsible for breaking down N-Acetylglutamic acid into glutamate and acetate. wikipedia.orgdoccheck.com The action of tissue acylaminoacid acylase is noted to be quite effective, leading to the ready hydrolysis of NAG. researchgate.net

The table below summarizes the key enzymes involved in the turnover of N-Acetylglutamic acid.

| Enzyme | Location | Function |

| Aminoacylase I | Liver and Kidney Cells | Catalyzes the hydrolysis of N-Acetylglutamic acid to glutamate and acetate. wikipedia.orgdoccheck.com |

| N-Acylpeptide Hydrolase | General (involved in protein degradation) | Releases N-acetylated amino acids from peptides. hmdb.ca |

The regulated activity of these hydrolases is essential for controlling the intracellular concentration of N-Acetylglutamic acid, thereby influencing pathways such as the urea (B33335) cycle.

Diverse Biological Functions and Roles of N Acetylglutamic Acid

Role as an Intermediate in Arginine Biosynthesis

In prokaryotes, lower eukaryotes, and plants, the synthesis of arginine from glutamate (B1630785) involves an eight-step pathway that begins with the formation of N-Acetylglutamic acid. nih.govebi.ac.uk The initial acetylation of glutamate is a critical step that prevents the spontaneous cyclization of glutamate derivatives, thereby keeping the metabolic pathways for arginine and proline biosynthesis separate. biocyc.org

In bacteria, N-Acetylglutamic acid is the first intermediate in the pathway for arginine production. nih.govwikipedia.org The biosynthesis of arginine in prokaryotes generally proceeds through N-acetylated intermediates to form ornithine, which is then converted to arginine. proteinlounge.com Two main variations of this pathway exist, primarily differing in how the acetyl group is removed from N-acetyl-L-ornithine. proteinlounge.comasm.org

Linear Pathway: This pathway is characteristic of Enterobacteriaceae like Escherichia coli. asm.orgresearchgate.net Here, N-acetylglutamate synthase (NAGS) catalyzes the formation of NAG. wikipedia.org Subsequently, N-acetylglutamate kinase (NAGK) phosphorylates NAG. wikipedia.orgyoutube.com The pathway continues until N-acetylornithine is deacetylated by acetylornithine deacetylase (AOase), releasing ornithine and acetate. biocyc.orgasm.org In this linear version, the acetyl group is not recycled.

Cyclic Pathway (Acetyl Cycle): Found in the majority of prokaryotes, this pathway is considered more energy-efficient. biocyc.org It involves the enzyme ornithine acetyltransferase (OATase), which transfers the acetyl group from N-acetylornithine directly to glutamate, regenerating NAG while producing ornithine. biocyc.orgasm.orgresearchgate.net In organisms with this cycle, NAGS plays a supportive role, replenishing NAG reserves as needed. wikipedia.org Some bacteria, like those in the suborder Corynebacterineae, possess a novel class of NAGS that is dissimilar to other known types. researchgate.net

Feedback inhibition is a key regulatory mechanism in prokaryotes. In organisms like Pseudomonas aeruginosa and others, the final product, L-arginine, inhibits the activity of NAGS. wikipedia.orgnih.gov Arginine binding to the enzyme increases the Michaelis constant (Km) for glutamate and can trigger substrate inhibition by acetyl-CoA, effectively shutting down the pathway when arginine is plentiful. nih.gov

Table 1: Key Enzymes in Prokaryotic Arginine Biosynthesis Pathways

| Enzyme | Abbreviation | EC Number | Function | Pathway |

| N-acetylglutamate synthase | NAGS | 2.3.1.1 | Catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA. wikipedia.org | Both |

| N-acetylglutamate kinase | NAGK | 2.7.2.8 | Phosphorylates N-acetylglutamate. ebi.ac.ukwikipedia.org | Both |

| Acetylornithine deacetylase | AOase | 3.5.1.16 | Hydrolyzes N-acetylornithine to ornithine and acetate. ebi.ac.ukasm.org | Linear |

| Ornithine acetyltransferase | OATase | 2.3.1.35 | Transfers the acetyl group from N-acetylornithine to glutamate, forming ornithine and N-acetylglutamate. biocyc.orgusda.gov | Cyclic |

Data sourced from multiple references. wikipedia.orgebi.ac.ukbiocyc.orgwikipedia.orgasm.orgusda.gov

In lower eukaryotes such as the fungus Saccharomyces cerevisiae (yeast), N-Acetylglutamic acid is also the initial substrate in the biosynthesis of arginine. nih.govbiocyc.org The enzymes for ornithine biosynthesis, including N-acetylglutamate synthase (encoded by the ARG2 gene), are located in the mitochondrial matrix. yeastgenome.org

A significant feature of arginine biosynthesis in S. cerevisiae is the formation of a multienzyme complex, or metabolon. nih.govresearchgate.net The first two enzymes of the pathway, N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK), associate into a complex. nih.gov This association is essential for the activity and stability of NAGS. nih.gov The formation of this metabolon allows for the coordinated feedback regulation of the first two steps in the pathway. nih.gov The kinase activity within the metabolon is inhibited by lower concentrations of arginine than the kinase enzyme alone, demonstrating a synergistic regulatory effect. nih.govresearchgate.net

The expression of NAGS in yeast is tightly regulated through multiple mechanisms, including arginine-specific repression, general amino acid control, and glucose repression, allowing for a wide range of enzyme activity in response to metabolic conditions. yeastgenome.orgnih.gov

In plants, N-Acetylglutamic acid serves as the first intermediate in arginine biosynthesis, a pathway crucial for nitrogen storage and metabolism. nih.govnih.govusda.gov The acetylation of glutamate prevents its diversion into proline synthesis. nih.gov The enzymes N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK) are considered key regulation points in the plant arginine biosynthesis pathway, as they are subject to feedback inhibition by arginine. researchgate.net

Plant arginine biosynthesis can proceed via a cyclic pathway where ornithine acetyltransferase (NAOGAcT) recycles the acetyl group from N-acetylornithine back to glutamate to regenerate NAG, conserving the acetyl group. usda.govoup.com However, some research indicates that plants may also be capable of a linear pathway involving N-acetylornithine deacetylase (NAOD), which was previously thought to be absent. oup.com The synthesis of ornithine is a critical crossroads, as it can be used for arginine production in the plastid or for polyamine and alkaloid synthesis in the cytosol. mdpi.com

Overexpression of the NAGS gene in plants has been shown to increase levels of ornithine and enhance tolerance to environmental stresses like drought and high salinity, highlighting the importance of this metabolic pathway. researchgate.net

Allosteric Cofactor for Carbamyl Phosphate (B84403) Synthetase I (CPSI)

In vertebrates, the primary role of N-Acetylglutamic acid shifts from a metabolic intermediate to an essential allosteric activator. nih.govwikipedia.org It is an obligate cofactor for carbamoyl (B1232498) phosphate synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle. nih.govyoutube.com The urea cycle is the primary pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. medlineplus.govmedlineplus.gov CPSI is located in the mitochondrial matrix of liver cells and, to a lesser degree, in the small intestine. wikipedia.orgyoutube.com The enzyme is inactive in the absence of NAG. wikipedia.org

N-Acetylglutamic acid functions as a required allosteric effector, meaning it binds to a site on the CPSI enzyme distinct from the active site and induces a conformational change necessary for catalytic activity. nih.gov This activation does not involve NAG participating directly in the chemical reaction. nih.gov The binding of NAG turns on the enzyme, allowing it to catalyze the synthesis of carbamyl phosphate from ammonia, bicarbonate, and two molecules of ATP. wikipedia.orgyoutube.commedlineplus.gov

Studies have identified several peptide regions within the CPSI enzyme that are near the NAG binding site. nih.gov Notably, both the N-terminal and C-terminal regions of the synthetase are involved in binding the activator. nih.gov The concentration of NAG itself is regulated by the enzyme N-acetylglutamate synthase (NAGS), which is, in turn, allosterically activated by arginine. wikipedia.org This creates a feed-forward regulatory loop: high levels of amino acids lead to increased arginine, which activates NAGS to produce more NAG. The elevated NAG then activates CPSI, increasing the rate of ammonia detoxification through the urea cycle. wikipedia.org

In ureotelic vertebrates, the NAG-dependent activation of CPSI is the central control point for the flux of nitrogen through the urea cycle. wikipedia.org This mechanism allows the organism to respond to changes in nitrogen intake and amino acid catabolism. For instance, studies in rats have shown that the liver concentration of N-Acetylglutamic acid and the activity of NAGS increase when dietary protein quality is lower, leading to higher rates of urea synthesis and excretion. fao.org This suggests that the synthesis and degradation of NAG are adjusted to modulate urea production based on dietary nitrogen load. fao.org

The requirement of NAG for CPSI activity is a conserved feature among many vertebrates. Even in elasmobranchs (cartilaginous fishes like sharks), which retain high levels of urea for osmoregulation, a glutamine- and N-acetylglutamate-dependent carbamoyl phosphate synthetase is present. nih.gov This indicates the ancient evolutionary origin of this regulatory mechanism for controlling nitrogen metabolism. nih.gov The transition of NAG's role from a biosynthetic intermediate to an allosteric regulator represents a key evolutionary adaptation as vertebrates moved to terrestrial environments and developed ureotelism. nih.gov

Table 2: Key Components of the First Step of the Vertebrate Urea Cycle

| Component | Role | Regulation |

| N-Acetylglutamic acid (NAG) | Essential allosteric activator of CPSI. wikipedia.orgnih.gov | Synthesized by NAGS. wikipedia.org |

| Carbamoyl Phosphate Synthetase I (CPSI) | Catalyzes the formation of carbamyl phosphate from ammonia and bicarbonate. youtube.commedlineplus.gov | Absolutely dependent on NAG for activity. wikipedia.org |

| N-acetylglutamate synthase (NAGS) | Synthesizes NAG from glutamate and acetyl-CoA. wikipedia.org | Allosterically activated by arginine. wikipedia.org |

| Arginine | Allosteric activator of NAGS. wikipedia.org | Levels increase with protein catabolism. |

Data sourced from multiple references. wikipedia.orgwikipedia.orgnih.govyoutube.commedlineplus.gov

Modulation of Cellular Processes

N-Acetylglutamic acid (NAG), a derivative of the amino acid glutamate, is a key molecule involved in various cellular processes across different life forms. While it is widely recognized as an essential cofactor in the urea cycle in vertebrates and an intermediate in arginine biosynthesis in prokaryotes and plants, its role extends to the direct modulation of fundamental cellular activities. nih.govwikipedia.orgnih.gov Research has highlighted its influence on processes such as cell division and its critical involvement in enabling organisms, particularly plants, to cope with environmental challenges.

Influence on Mitosis

N-Acetylglutamic acid has been identified as a molecule that can stimulate mitotic activity, particularly in the context of plant-microbe interactions. Studies involving the symbiotic relationship between Rhizobium bacteria and white clover have shown that extracellular NAG produced by the bacteria exerts significant morphological effects on the clover's roots. nih.gov One of the key effects observed is an increase in the number of cell divisions in the undifferentiated cells of the root's outermost layer. nih.gov This finding suggests that NAG acts as a signal that promotes mitosis, contributing to the root modifications necessary for the establishment of the symbiotic relationship. nih.gov

Furthermore, the cellular machinery appears to account for the consumption of NAG during cell division. The enzyme N-acetylglutamate synthase (NAGS), which synthesizes NAG from glutamate and acetyl-CoA, serves to replenish the cellular pool of NAG that is depleted through processes like mitosis and degradation, ensuring its availability for its various biological roles. nih.gov

Involvement in Plant Stress Response Mechanisms (e.g., Oxidative Stress, Histone Acetylation)

A significant body of research demonstrates that N-Acetylglutamic acid plays a crucial role in enhancing plant tolerance to various environmental stresses, primarily through epigenetic modifications. nih.gov This function is particularly important for sessile organisms like plants, which must constantly adapt to adverse conditions such as heat, drought, and salinity, all of which can lead to oxidative stress. nih.govhmdb.ca

Oxidative stress arises from the accumulation of reactive oxygen species (ROS), which can cause widespread cellular damage and inhibit growth. nih.gov Chemical priming with NAG has been shown to be an effective strategy to alleviate this damage in several plant species, including Arabidopsis thaliana, Oryza sativa (rice), and Humulus lupulus (hops). nih.govwikipedia.orgyoutube.com

Detailed Research Findings:

Recent studies have elucidated the molecular mechanism behind NAG's protective effects. Exogenous application of NAG helps plants withstand oxidative and heat stress by preventing the reduction in chlorophyll (B73375) content that typically occurs under these conditions. nih.govwikipedia.org The core of this protective mechanism lies in NAG's ability to modulate gene expression.

Research shows that NAG treatment increases the expression of key transcription factors that act as master regulators of the stress response. hmdb.ca For instance, the expression levels of ZAT10 and ZAT12, two major transcriptional regulators in the oxidative stress response, are elevated following NAG application. nih.govhmdb.ca Similarly, NAG activates the transcription factor HSFA2, a master regulator of the heat stress response. wikipedia.org

This upregulation of gene expression is achieved through the epigenetic mechanism of histone acetylation. Histones are proteins that package DNA into chromatin, and their modification can alter gene accessibility. Histone acetylation, facilitated by histone acetyltransferases (HATs), typically loosens chromatin structure, allowing for active transcription. hmdb.ca Studies have demonstrated that NAG treatment enhances the level of histone H4 acetylation at the gene loci of ZAT10, ZAT12, and HSFA2. nih.govwikipedia.org This effect is associated with the induced expression of histone acetyltransferase genes, such as HAC1 and HAC12. nih.gov These findings suggest that NAG enhances stress tolerance by remodeling chromatin to activate crucial defensive genes. nih.govyoutube.com

The table below summarizes the observed effects of N-Acetylglutamic acid treatment on plants under stress conditions, as documented in recent scientific literature.

Interactive Table: Effects of N-Acetylglutamic Acid (NAG) on Plants Under Stress

| Plant Species | Stress Type | Observed Effect | Key Genes Upregulated | Mechanism | Reference |

| Arabidopsis thaliana | Oxidative Stress (MV) | Prevented chlorophyll reduction, enhanced tolerance. | ZAT10, ZAT12, APX1/2 | Increased Histone H4 Acetylation | nih.govhmdb.ca |

| Arabidopsis thaliana | Heat Stress | Alleviated chlorophyll reduction, enhanced tolerance. | HSFA2 | Increased Histone H4 Acetylation | wikipedia.org |

| Oryza sativa (Rice) | Oxidative Stress (MV) | Alleviated chlorophyll reduction, enhanced tolerance. | OsAOX1a, OsAOX1b | Activation of stress-response genes. | nih.govnih.gov |

| Oryza sativa (Rice) | Heat Stress | Showed enhanced tolerance. | Not specified | Not specified | wikipedia.org |

| Humulus lupulus (Hops) | Oxidative & Heat Stress | Alleviated damage, suppressed ROS accumulation. | HlZAT10/12, HlHSFA2 | Increased Histone Acetylation | youtube.com |

MV (Methyl viologen) is used to induce oxidative stress.

Advanced Analytical Methodologies in N Acetylglutamic Acid Research

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of N-acetylglutamic acid, providing detailed insights into its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-acetylglutamic acid. wikipedia.org One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, reveals the chemical environment of each atom in the molecule. wikipedia.org For instance, ¹H NMR can identify the protons of the acetyl group, the glutamic acid backbone, and the amide proton, while ¹³C NMR provides data on the carbonyl, carboxyl, and aliphatic carbons. nih.gov

Table 1: ¹³C NMR Spectral Data for N-Acetyl-L-glutamic acid Data sourced from PubChem nih.gov

| Chemical Shift (ppm) | Intensity | Assignment (Probable) |

|---|---|---|

| 185.00 | 55.63 | C=O (gamma-carboxyl) |

| 181.78 | 37.28 | C=O (alpha-carboxyl) |

| 176.43 | 43.16 | C=O (acetyl) |

| 58.04 | 100.67 | Alpha-carbon (CH) |

| 36.87 | 96.70 | Methylene carbon |

| 31.18 | 88.52 | Methylene carbon |

| 24.66 | 78.45 | Methyl carbon (acetyl) |

In situ NMR applications allow for the real-time monitoring of chemical or enzymatic reactions involving N-acetylated compounds. For example, 1D and 2D ¹H NMR has been used to study the migration of acetyl groups, mutarotation, and hydrolysis of related mono-O-acylated molecules directly in the reaction mixture. nih.govresearchgate.net This approach provides valuable kinetic and mechanistic insights, tracking the formation and transformation of various isomers over time. nih.govresearchgate.net

Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying N-acetylglutamic acid, often in complex biological samples. nih.gov It is frequently coupled with liquid chromatography (LC) for enhanced specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common configuration. A study successfully developed an LC-MS method with an atmospheric pressure chemical ionization (APCI) interface to simultaneously measure NAG, N-acetylaspartic acid (NAA), and N-acetylaspartylglutamic acid (NAAG) in rat brain tissue. nih.gov This method demonstrated good recovery (91.62% for NAG) and a detection limit of 15 µg/ml. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique widely used in LC-MS for analyzing polar molecules like NAG. Tandem mass spectrometry (MS/MS) with ESI allows for structural confirmation through fragmentation analysis. ekb.eg For instance, a UPLC-MS/MS method using stable isotope dilution (N-acetylglutamic-d5 acid) was developed for the highly accurate and sensitive quantification of NAG produced by the N-acetylglutamate synthase (NAGS) enzyme in liver homogenates. nih.gov

Table 2: MS/MS Fragmentation Data for N-Acetyl-L-glutamic acid (Positive Ion Mode) Data sourced from PubChem nih.gov

| m/z | Relative Abundance (%) |

|---|---|

| 171.701 | 100.0 |

| 190.199 | 77.8 |

| 190.702 | 58.4 |

| 148.296 | 51.4 |

| 148.800 | 46.6 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another valuable technique, particularly for analyzing biomolecules. Human N-acetyl-L-glutamic acid amidase (h-NAAA), an enzyme related to N-acyl amino acid metabolism, has been characterized using MALDI-MS. mdpi.com While direct analysis of free NAG by MALDI is less common than ESI, LC-MALDI MS/MS serves as a powerful and flexible platform for analyzing peptides and metabolites in complex mixtures, decoupling chromatography from MS analysis for optimal performance of each step. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for isolating N-acetylglutamic acid from interfering substances prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NAG. Various methods have been developed that differ in their column chemistry, mobile phase composition, and detection method.

A highly specific method involves the initial separation of NAG from glutamate (B1630785) by ion exchange, followed by enzymatic deacylation. nih.gov The resulting glutamate is then derivatized with o-phthaldialdehyde (OPA), separated on a C18 reverse-phase column, and quantified by fluorescence detection, with a detection limit as low as 5 picomoles. nih.gov

Another approach for related compounds uses a one-step derivatization with a chiral reagent, followed by separation on an ODS-Hypersil reversed-phase column with a TFA/water and TFA/acetonitrile gradient, and UV detection at 340 nm. nih.gov The analysis of N-acyl-glutamates has also been achieved using reversed-phase LC following derivatization of the carboxyl groups to form 4′-bromophenacyl esters, which allows for sensitive UV/Vis detection. mdpi.com

Table 3: Example HPLC Method Parameters for N-Methyl Amino Acid Derivatives Data sourced from Ciombor et al., 2016 nih.gov

| Parameter | Specification |

|---|---|

| Column | ODS-Hypersil reversed phase (5 µm, 25.0 × 0.46 cm) |

| Mobile Phase A | 0.11% TFA in water (v/v) |

| Mobile Phase B | 0.11% TFA in MeCN (v/v) |

| Gradient Program | Isocratic 80% A for 2 min, linear gradient to 62% A over 46 min |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 340 nm |

Distinguishing between the L- and D-enantiomers of N-acetylglutamic acid is critical, as biological systems are highly stereospecific. Enantioselective chromatography provides a direct method for this separation. A CHIROBIOTIC T chiral column, which uses the glycopeptide teicoplanin as a stationary phase, has been successfully employed to simultaneously separate the enantiomers of both racemic amino acids and N-acetyl amino acids. nih.gov This method is particularly useful for monitoring the activity of enzymes like D-aminoacylase or L-aminoacylase. nih.gov

An alternative, indirect method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. The use of N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2) allows for the separation and quantification of the resulting diastereomers of N-methyl-D-glutamate, a related compound, using reverse-phase HPLC. nih.gov

Integrated Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. N-acetylglutamic acid is a frequently identified metabolite in these studies, providing insights into its role in health and disease. hmdb.calmdb.ca

Non-targeted metabolomics analysis of liver samples using LC-MS has identified N-acetylglutamic acid as a key differential metabolite. nih.gov In a study on metabolic associated fatty liver disease (MAFLD), N-acetylglutamic acid was found to be involved in the biosynthesis of amino acids, a pathway significantly affected by the disease state. nih.gov Such studies often use both positive and negative ion acquisition modes to capture a broad range of metabolites and employ multivariate statistical analyses like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) to identify significant changes. nih.gov

Metabolomics investigations have also linked N-acetylated amino acids to other conditions. For example, a study on age-related macular degeneration (AMD) found associations between impaired dark adaptation and amino acids related to glutamate metabolism. nih.gov These integrated approaches, which often combine metabolomics with transcriptomics, are powerful for identifying dysregulated pathways and potential biomarkers. nih.gov

Evolutionary and Comparative Biochemical Perspectives

Evolutionary Conservation and Divergence of N-Acetylglutamic Acid Metabolism

The metabolism of N-acetylglutamic acid (NAG) demonstrates a fascinating evolutionary journey, showcasing both conservation of its core biochemical function and significant divergence in its regulatory role across different life forms. In prokaryotes, lower eukaryotes, and plants, NAG serves as the first intermediate in the eight-step biosynthesis of the amino acid arginine. nih.govnih.govsemanticscholar.org In these organisms, the pathway leading from glutamate (B1630785) to arginine begins with the acetylation of glutamate to form NAG. nih.gov The production of NAG in these species can be catalyzed by two different enzymes: N-acetylglutamate synthase (NAGS) and ornithine acetyltransferase (OAT). nih.govnih.govsemanticscholar.org

A major evolutionary divergence occurred with the emergence of ureotelic vertebrates, which excrete nitrogen primarily as urea (B33335). In these animals, the role of NAG shifted from a metabolic intermediate to an essential allosteric cofactor for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle. nih.govnih.govnih.govnih.gov The urea cycle in mammals is thought to have evolved from the microbial arginine biosynthesis pathway. nih.gov In these ureotelic species, NAG is produced exclusively by NAGS. nih.govnih.govsemanticscholar.org

This functional shift is mirrored by a striking change in the allosteric regulation of NAGS. In microorganisms and plants, NAGS is subject to feedback inhibition by L-arginine, the end product of the biosynthetic pathway. nih.govnih.gov Conversely, in mammals, NAGS activity is significantly activated by L-arginine. nih.govnih.govwikipedia.org This inversion of allosteric control reflects the different metabolic needs of the organisms. In vertebrates, elevated arginine levels signal a high concentration of amino acids, indicating the need to process excess nitrogen, thus activating NAGS to stimulate the urea cycle. wikipedia.org This critical transition in the allosteric effect of arginine on NAGS activity is believed to have occurred as tetrapods moved from aquatic to terrestrial environments. nih.govnih.gov

The genes encoding NAGS are notably more diverse across bacteria, fungi, and mammals compared to other genes involved in arginine biosynthesis and the urea cycle, highlighting a complex evolutionary history that is not yet fully understood. nih.govnih.govsemanticscholar.orgnih.gov

| Feature | Prokaryotes, Lower Eukaryotes, Plants | Ureotelic Vertebrates |

| Primary Role of NAG | Intermediate in arginine biosynthesis nih.govnih.govnih.gov | Allosteric activator of CPSI in the urea cycle nih.govnih.govnih.gov |

| Enzymes for NAG Synthesis | N-acetylglutamate synthase (NAGS), Ornithine acetyltransferase (OAT) nih.govnih.gov | Exclusively N-acetylglutamate synthase (NAGS) nih.govnih.gov |

| Regulation of NAGS by L-Arginine | Feedback Inhibition nih.govnih.govwikipedia.org | Allosteric Activation nih.govnih.govwikipedia.org |

Comparative Enzymology of N-Acetylglutamate Synthase Across Species

The enzyme responsible for synthesizing N-acetylglutamic acid, N-acetylglutamate synthase (NAGS), exhibits considerable enzymatic and structural differences across various species, reflecting its divergent evolutionary paths. The protein sequences of NAGS show a remarkable lack of similarity between different domains of life. wikipedia.org The sequence identity between prokaryotic and eukaryotic NAGS is generally less than 30%, and the identity between lower and higher eukaryotes is approximately 20%. nih.govwikipedia.org

Structurally, most NAGS enzymes are composed of two primary domains: an N-terminal amino acid kinase (AAK) domain, which contains the binding site for the allosteric regulator arginine, and a C-terminal N-acetyltransferase (NAT) domain that houses the catalytic site. nih.govmdpi.comresearchgate.net The NAT domain is a member of the Gcn5-related acetyltransferase (GNAT) family, a group known for highly diverse protein sequences. mdpi.com

Based on structural and functional characteristics, NAGS enzymes can be broadly classified into two groups:

Bacteria-like NAGS : This group includes the classical monofunctional bacterial NAGS and plant NAGS. These enzymes typically assemble into hexameric or trimeric quaternary structures. mdpi.com

Vertebrate-like NAGS : This category includes mammalian NAGS, fungal NAGS, and certain bifunctional bacterial enzymes. These typically form tetrameric structures. mdpi.com

Interestingly, some bacteria possess a bifunctional enzyme that catalyzes both NAGS and N-acetylglutamate kinase (NAGK) activities, the first two steps in arginine synthesis. nih.govmdpi.comaminer.org These bifunctional enzymes show greater sequence similarity to vertebrate NAGS than to the classical monofunctional bacterial NAGS, suggesting a complex evolutionary relationship between the two groups. nih.govmdpi.comaminer.org

The catalytic mechanism of NAGS has been proposed to be a one-step process involving the direct attack of the amino nitrogen of glutamate on the carbonyl group of acetyl-CoA. wikipedia.org This mechanism is supported by studies of NAGS from Neisseria gonorrhoeae, which found no evidence of a suitable cysteine residue in the active site that would be required for an alternative two-step "ping-pong" mechanism. wikipedia.org

The most significant enzymatic difference across species lies in allosteric regulation. As noted, microbial and plant NAGS are inhibited by L-arginine, whereas vertebrate NAGS are activated by it. nih.govnih.gov This fundamental difference underscores the adaptation of the enzyme's function from a role in biosynthesis to one of regulating waste disposal. wikipedia.org

| Characteristic | Bacteria-like NAGS (e.g., E. coli, N. gonorrhoeae) | Vertebrate-like NAGS (e.g., Mammals) |

| Primary Function | Arginine biosynthesis nih.govmdpi.com | Urea cycle regulation nih.govmdpi.com |

| Regulation by L-Arginine | Inhibition nih.govwikipedia.org | Activation nih.govwikipedia.org |

| Quaternary Structure | Hexameric/Trimeric mdpi.com | Tetrameric mdpi.com |

| Sequence Similarity to Vertebrates | Low (<30%) nih.govwikipedia.org | High (Reference Group) |

| Domains | AAK and NAT domains mdpi.comresearchgate.net | AAK and NAT domains mdpi.comresearchgate.net |

| Bifunctionality | Typically monofunctional (some exceptions exist) nih.govmdpi.com | Monofunctional |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Acetamido-N-acetylglutamic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves sequential acetylation of glutamic acid derivatives. For example, a two-step process may include:

Amino protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the α-amino group of glutamic acid.

Acetylation : React the protected intermediate with acetic anhydride or acetyl chloride under controlled pH (e.g., pH 8–9) to introduce the acetamido group.

- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dimethylformamide or aqueous buffer), and stoichiometric ratios to minimize side reactions. Purification via reversed-phase HPLC (as validated for similar acetylated amino acids) ensures high purity .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

- Recommended Techniques :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity, particularly when using electrospray ionization (ESI) in negative ion mode.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 2.0–2.2 ppm for acetyl protons) confirms structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 210–220 nm for quantification.

- Validation : Spike-and-recovery experiments in plasma or cell lysates validate accuracy (80–120% recovery) .

Q. What is the known biological role of this compound in metabolic pathways, and how can its interactions be experimentally validated?

- Biological Role : The compound is hypothesized to act as a modulator in urea cycle intermediates or acetyl-CoA metabolism, based on structural analogs like N-acetylglutamate .

- Experimental Validation :

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track metabolic flux via LC-MS.

- Enzyme Assays : Incubate with purified enzymes (e.g., acetyltransferases) and measure kinetic parameters (Km, Vmax) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different databases?

- Data Reconciliation Strategy :

Cross-Reference Databases : Compare entries from PubChem, HMDB, and DrugBank for molecular weight, solubility, and logP values.

Experimental Validation : Measure properties (e.g., solubility in PBS at pH 7.4) and reconcile with computational predictions (e.g., ACD/Labs Percepta).

- Example : If PubChem reports a logP of -1.5 while HMDB suggests -2.2, conduct shake-flask experiments to resolve discrepancies .

Q. What strategies are recommended for overcoming challenges in the stereoselective synthesis of this compound?

- Stereochemical Control :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., L-proline derivatives) during acetylation to favor the desired enantiomer.

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?

- Stability Profiling :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) and monitor via HPLC. The compound is likely stable at neutral pH but degrades under extremes.

- Thermal Stability : Store at -20°C in lyophilized form to prevent hydrolysis of the acetyl group.

- Implications : Pre-experiment stability assessments are critical for cell culture or in vivo studies .

Q. What novel applications of this compound are emerging in protein engineering or drug delivery systems?

- Innovative Applications :

- Protein Conjugation : Use its carboxylate group for carbodiimide-mediated coupling to lysine residues, enhancing protein solubility.

- Prodrug Design : Incorporate into peptide-based prodrugs to improve membrane permeability (e.g., acetylated glutamine analogs in anticancer agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.